molecular formula C20H23N3O B3006568 N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide CAS No. 868978-07-8

N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide

Cat. No.: B3006568
CAS No.: 868978-07-8
M. Wt: 321.424
InChI Key: UWWNKYCSTRTYIS-UHFFFAOYSA-N
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Description

N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide: is a synthetic organic compound that features a complex structure combining an imidazo[1,2-a]pyridine moiety with a phenylbutanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the imidazo[1,2-a]pyridine ring.

    Reduction: Reduction reactions can target the carbonyl group in the butanamide moiety.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

Biology:

    Enzyme Inhibition: It may serve as an inhibitor for specific enzymes, useful in studying enzyme mechanisms and developing new drugs.

Medicine:

    Drug Development:

Industry:

    Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The imidazo[1,2-a]pyridine moiety can bind to enzyme active sites or receptor proteins, modulating their activity. The phenylbutanamide group may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Uniqueness:

    Structural Complexity: The combination of imidazo[1,2-a]pyridine and phenylbutanamide in a single molecule is unique, providing a distinct set of chemical and biological properties.

Properties

IUPAC Name

N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c1-3-18(16-7-5-4-6-8-16)20(24)21-11-9-17-14-23-12-10-15(2)13-19(23)22-17/h4-8,10,12-14,18H,3,9,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWNKYCSTRTYIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCC2=CN3C=CC(=CC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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